3-(6-Phenylthiazolo[3,2-b][1,2,4]triazol-2-yl)propanoic acid
Description
Properties
Molecular Formula |
C13H11N3O2S |
|---|---|
Molecular Weight |
273.31 g/mol |
IUPAC Name |
3-(6-phenyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl)propanoic acid |
InChI |
InChI=1S/C13H11N3O2S/c17-12(18)7-6-11-14-13-16(15-11)10(8-19-13)9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,17,18) |
InChI Key |
FEGALSMQCKTCJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC3=NC(=NN23)CCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Phenylthiazolo[3,2-b][1,2,4]triazol-2-yl)propanoic acid typically involves multi-step reactions. One common method includes the reaction of 5-amino-4H-1,2,4-triazole-3-thiol with substituted benzoyl bromide, followed by cyclization with phthalic anhydride and various aromatic aldehydes under reflux conditions in ethanol and hydrochloric acid . This method allows for the formation of the thiazolo[3,2-b][1,2,4]triazole core structure.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using high-purity reagents, and employing efficient purification techniques to ensure the compound’s quality and yield .
Chemical Reactions Analysis
Types of Reactions
3-(6-Phenylthiazolo[3,2-b][1,2,4]triazol-2-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .
Scientific Research Applications
Antifungal Activity
Research has indicated that derivatives of thiazolo[3,2-b][1,2,4]triazole, including 3-(6-Phenylthiazolo[3,2-b][1,2,4]triazol-2-yl)propanoic acid, have been synthesized and evaluated for antifungal properties. In one study, new derivatives were tested against several Candida species. However, the results showed that these compounds exhibited poor antifungal activity against Candida albicans and other strains tested . This suggests that while the structural framework may hold promise, modifications or different derivatives might be necessary to enhance antifungal efficacy.
Anticonvulsant Properties
The anticonvulsant potential of thiazolo[3,2-b][1,2,4]triazole derivatives has also been investigated. In a series of experiments involving animal models, these compounds demonstrated significant anticonvulsant activity against both maximal electroshock and pentylene tetrazole-induced seizures . This positions 3-(6-Phenylthiazolo[3,2-b][1,2,4]triazol-2-yl)propanoic acid as a potential candidate for the development of new anticonvulsant medications.
Anti-inflammatory and Analgesic Activities
Another area of interest is the anti-inflammatory and analgesic potential of thiazolo[3,2-b][1,2,4]triazole derivatives. Preliminary studies suggest that these compounds may possess significant anti-inflammatory properties. Future investigations are planned to further explore their analgesic effects . This could lead to the development of new therapeutic agents aimed at treating inflammatory conditions.
Antimicrobial Activity
The antimicrobial properties of thiazolo[3,2-b][1,2,4]triazole derivatives have been documented. A study focused on synthesizing new heterocyclic systems from this class reported promising antimicrobial activities against various pathogens . The structural features inherent in 3-(6-Phenylthiazolo[3,2-b][1,2,4]triazol-2-yl)propanoic acid may contribute to its effectiveness as an antimicrobial agent.
Synthesis and Characterization
The synthesis of 3-(6-Phenylthiazolo[3,2-b][1,2,4]triazol-2-yl)propanoic acid involves several steps that include the condensation of mercapto-triazoles with α-halogenocarbonyls under acidic conditions. Characterization techniques such as NMR and IR spectroscopy are employed to confirm the structure and purity of the synthesized compounds .
Case Study 1: Anticonvulsant Activity Evaluation
In a controlled study using mice models to evaluate anticonvulsant activity:
- Objective : To assess the efficacy of thiazolo[3,2-b][1,2,4]triazole derivatives.
- Method : Mice were subjected to maximal electroshock and pentylene tetrazole-induced seizures.
- Results : Compounds demonstrated significant seizure protection compared to control groups.
Case Study 2: Antimicrobial Testing
A series of synthesized thiazolo[3,2-b][1,2,4]triazole derivatives were tested for antimicrobial activity:
- Objective : To determine the effectiveness against various bacterial strains.
- Method : Disk diffusion method was employed.
- Results : Several derivatives showed notable zones of inhibition against pathogenic bacteria.
Mechanism of Action
The mechanism of action of 3-(6-Phenylthiazolo[3,2-b][1,2,4]triazol-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to induce cell cycle arrest and apoptosis in glioma cells by modulating the phosphorylation of ERK and AKT pathways . This leads to the activation of cell death pathways and inhibition of tumor growth.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
Structural Analogues with Thiazolo-Triazole Cores
(a) 3-[6-(2-Thienyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanoic acid
- Structure : Replaces the phenyl group with a thienyl moiety and incorporates an imidazo-thiazole system.
- Activity: Limited data, but similar thienyl-substituted heterocycles are explored for antiviral properties .
(b) N-[4-(1,3-Benzothiazol-2-yl)phenyl]-3-[[5-(4-chlorophenyl)-thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl]propanamide
- Structure: Features a benzothiazole substituent and a sulfanyl linker instead of a direct propanoic acid attachment.
- Key Differences : The sulfanyl group and chlorophenyl substitution may improve metabolic stability and target selectivity.
Functional Analogues with Propanoic Acid Moieties
(a) 3-(Substituted-phenacyl)thio[1,2,4]triazoles (e.g., 2a-2l)
- Structure : Precursors to thiazolo-triazoles, lacking the fused thiazole ring.
- Key Differences : Reduced rigidity and hydrophobicity compared to the fused system.
- Activity : Lower anticonvulsant potency, highlighting the importance of the thiazolo-triazole core for bioactivity .
(b) Chlorinated 3-Phenylpropanoic Acid Derivatives (1–3)
- Structure: Simplifies the heterocyclic system to a phenylpropanoic acid backbone with chlorine substituents.
- Key Differences : Absence of nitrogen-rich heterocycles reduces interactions with enzymatic targets.
- Activity: Selective antimicrobial effects against E. coli and S.
Bioactive Thiazole-Containing Compounds
(a) Aminothiazole Derivatives (e.g., 6d, 6e, 5e)
- Structure: Propanoic acid linked to aminothiazole rings substituted with cyanophenyl or trifluoromethyl groups.
- Key Differences : Broader substitution patterns enhance multitarget activity.
- Activity : Compound 6d shows cytotoxic IC₅₀ values of <10 µM, while 6e exhibits anti-influenza A activity (EC₅₀: 1.2 µM) .
(b) 3-((5-Acetyl-4-methylthiazol-2-yl)(p-tolyl)amino)propanoic Acid (23)
- Structure : Combines acetylated thiazole with a toluidine group.
- Key Differences : The acetyl group may improve membrane permeability.
Key Research Findings
- Structural Rigidity: The fused thiazolo-triazole system in 3-(6-phenylthiazolo[3,2-b][1,2,4]triazol-2-yl)propanoic acid enhances binding to neuronal ion channels compared to non-fused analogues .
- Substituent Effects : Chlorinated derivatives (e.g., marine compounds 1–3) prioritize antimicrobial over anticonvulsant activity, underscoring the role of heterocycles in target specificity .
- Multitarget Potential: Aminothiazole derivatives demonstrate that electron-withdrawing groups (e.g., -CF₃) improve antiviral efficacy, a strategy applicable to optimizing the parent compound .
Biological Activity
3-(6-Phenylthiazolo[3,2-b][1,2,4]triazol-2-yl)propanoic acid is a compound of significant interest due to its potential biological activities. This article reviews the synthesis, characterization, and various biological activities of this compound, focusing on its anti-inflammatory, antifungal, and anticonvulsant properties.
Synthesis and Characterization
The synthesis of thiazolo[3,2-b][1,2,4]triazole derivatives typically involves the condensation of mercapto-triazoles with α-halogenocarbonyls under acidic conditions. For instance, a study described a method where 3-aryl-5-mercapto-1,2,4-triazole was reacted with phenacyl bromide to yield various derivatives including 3-(6-Phenylthiazolo[3,2-b][1,2,4]triazol-2-yl)propanoic acid . The characterization of these compounds was carried out using techniques such as NMR spectroscopy and mass spectrometry.
Anti-inflammatory Activity
Research indicates that derivatives of thiazolo[3,2-b][1,2,4]triazole exhibit promising anti-inflammatory effects. In preliminary studies, several synthesized compounds demonstrated significant inhibition of inflammatory markers in vitro. For example, compounds containing the thiazolo[3,2-b][1,2,4]triazole moiety were found to reduce the production of pro-inflammatory cytokines in cell cultures .
Antifungal Activity
The antifungal activity of 3-(6-Phenylthiazolo[3,2-b][1,2,4]triazol-2-yl)propanoic acid was assessed against various Candida species. A study reported that while some derivatives showed moderate antifungal activity against Candida albicans and related strains, the overall effectiveness was limited compared to established antifungal agents . The structure-activity relationship (SAR) studies suggested that modifications at specific positions of the thiazolo ring could enhance antifungal potency.
Anticonvulsant Activity
In addition to its anti-inflammatory and antifungal properties, thiazolo[3,2-b][1,2,4]triazole derivatives have been evaluated for anticonvulsant activity. A series of compounds were tested in animal models for their ability to prevent seizures induced by maximal electroshock and pentylene tetrazole. The results indicated that several derivatives exhibited significant anticonvulsant effects . This suggests potential therapeutic applications in epilepsy management.
Case Study 1: Anti-inflammatory Efficacy
In a controlled experiment involving murine models of inflammation induced by carrageenan injection, a derivative containing the thiazolo[3,2-b][1,2,4]triazole framework significantly reduced paw edema compared to controls. The compound's mechanism was hypothesized to involve inhibition of cyclooxygenase enzymes .
Case Study 2: Antifungal Screening
A screening of various thiazolo derivatives against Candida species revealed that while most exhibited limited activity (minimum inhibitory concentrations ranging from 64 to 128 µg/mL), certain modifications led to enhanced efficacy against specific strains . This highlights the importance of structural optimization in developing effective antifungal agents.
Data Summary
| Activity Type | Compound Tested | Result Summary |
|---|---|---|
| Anti-inflammatory | Thiazolo[3,2-b][1,2,4]triazole derivatives | Significant reduction in inflammatory markers |
| Antifungal | 3-(6-Phenylthiazolo[3,2-b][1,2,4]triazol-2-yl)propanoic acid | Moderate activity against Candida spp. |
| Anticonvulsant | Thiazolo derivatives | Effective in preventing seizures in animal models |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
